Emedastine difumarate - 87233-62-3

Emedastine difumarate

Catalog Number: EVT-267135
CAS Number: 87233-62-3
Molecular Formula: C25H34N4O9
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emedastine difumarate (1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole difumarate) is a second-generation, selective histamine H1 receptor antagonist renowned for its potent anti-allergic properties. [] This classification highlights its ability to effectively block the action of histamine, a key mediator in allergic reactions. Within scientific research, Emedastine difumarate serves as a valuable tool for investigating allergic responses and exploring potential therapeutic interventions for allergic diseases.

Synthesis Analysis

Emedastine difumarate can be synthesized from o-phenylenediamine through a multi-step process. A key intermediate in this synthesis is 1-(2-ethoxyethyl)-2-chlorobenzimidazole. [] The synthesis of both the intermediate and the final Emedastine molecule have undergone improvements to enhance yield and efficiency.

Molecular Structure Analysis

While a detailed molecular structure analysis is not explicitly provided in the papers reviewed, the chemical name of Emedastine difumarate reveals key structural features: 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole difumarate. This indicates the presence of a benzimidazole ring system, a diazepine ring, and an ethoxyethyl side chain. [] Further understanding of its structure-activity relationship can be gleaned from research investigating its interactions with histamine receptors. [, ]

Mechanism of Action
  • Histamine H1 Receptor Antagonism: Its primary mode of action involves competitively binding to histamine H1 receptors, effectively blocking histamine from binding and triggering allergic responses. [, , ] This inhibition effectively reduces symptoms like itching, redness, and swelling associated with allergic reactions.

  • Inhibition of Chemical Mediator Release: Beyond its antihistaminic activity, Emedastine difumarate demonstrates an ability to inhibit the release of chemical mediators from mast cells. [, , ] This inhibition is crucial as these mediators, including histamine and leukotrienes, play a significant role in amplifying and prolonging allergic reactions. The exact mechanism by which Emedastine difumarate achieves this inhibition is not fully elucidated but may involve interfering with calcium ion influx into mast cells, a critical step in mediator release. []

  • Inhibition of Eosinophil Chemotaxis: Research suggests that Emedastine difumarate can inhibit the chemotaxis of eosinophils, a type of white blood cell involved in allergic inflammation. [, ] This inhibition is particularly relevant in the late phase of allergic reactions where eosinophils accumulate in tissues, contributing to sustained inflammation and tissue damage.

Applications
  • In Vitro Studies: Emedastine difumarate is employed in various in vitro models to elucidate the mechanisms underlying allergic reactions. For instance, it is utilized in cell culture experiments to investigate its effects on histamine-induced responses in different cell types, including fibroblasts and epithelial cells. [, ] These studies provide valuable insights into the cellular and molecular mechanisms of Emedastine difumarate, contributing to a deeper understanding of its anti-allergic properties.

  • Animal Models: Emedastine difumarate has been extensively studied in animal models of allergic diseases, including allergic rhinitis and conjunctivitis. [, , ] These models allow researchers to evaluate the efficacy of Emedastine difumarate in alleviating allergic symptoms, such as nasal congestion, sneezing, and itching. Furthermore, animal models provide a platform to investigate the impact of Emedastine difumarate on inflammatory cell infiltration and mediator release in tissues affected by allergic inflammation.

  • Ex Vivo Studies: Ex vivo models, such as adhesive explant cultures of allergic nasal mucosa, utilize Emedastine difumarate to study cellular allergic responses in a more physiologically relevant environment compared to in vitro cell cultures. [] These models bridge the gap between in vitro and in vivo studies, offering valuable insights into the drug's effects on complex tissue systems.

  • Pharmacokinetic and Metabolic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Emedastine difumarate is crucial for optimizing its therapeutic use. [, , , ] Research utilizing various analytical techniques, including HPLC-MS-MS, has shed light on its pharmacokinetic parameters in different species, including humans. [, , ] These studies provide valuable information for determining appropriate dosing regimens and assessing potential drug interactions.

Future Directions
  • Investigating Novel Drug Delivery Systems: Exploring alternative drug delivery systems, such as nanoparticles or liposomes, could enhance its efficacy and duration of action. [, ] This could lead to reduced dosing frequency and improved patient compliance.

  • Elucidating its Role in Specific Cell Signaling Pathways: Further research is needed to fully understand how Emedastine difumarate modulates specific cell signaling pathways involved in allergic inflammation. [, ] This could unveil novel therapeutic targets for allergic diseases.

  • Exploring its Potential in other Inflammatory Conditions: Given its potent anti-inflammatory properties, investigating the efficacy of Emedastine difumarate in other inflammatory conditions beyond allergic diseases holds promise. [] This could include exploring its use in conditions like asthma or atopic dermatitis.

  • Personalized Medicine Approaches: Investigating genetic variations that influence Emedastine difumarate metabolism and efficacy could pave the way for personalized medicine approaches, optimizing its use in specific patient populations. []

Emedastine

  • Compound Description: Emedastine is the active moiety of emedastine difumarate, a selective histamine H1 receptor antagonist [].
  • Relevance: Emedastine is directly derived from emedastine difumarate and exhibits the same pharmacological activities []. The difumarate salt is used to improve the drug's water solubility and stability for formulation purposes.

5-Hydroxyemedastine

  • Compound Description: 5-Hydroxyemedastine is a major metabolite of emedastine difumarate in humans [, ].
  • Relevance: This compound is formed through the metabolic process of emedastine difumarate in the body and provides insights into its biotransformation [, ].

6-Hydroxyemedastine

  • Compound Description: 6-Hydroxyemedastine is another major metabolite of emedastine difumarate in humans [, ].
  • Relevance: Similar to 5-hydroxyemedastine, this metabolite helps understand the breakdown and elimination of emedastine difumarate in the body [, ].

Emedastine N-oxide

  • Compound Description: Emedastine N-oxide is a minor metabolite of emedastine difumarate observed in humans [].
  • Relevance: This metabolite provides further information on the metabolic pathways of emedastine difumarate, although it is found in smaller amounts compared to the hydroxylated metabolites [].

5-Hydroxy-5'-oxoemedastine

  • Compound Description: 5-Hydroxy-5'-oxoemedastine is a minor metabolite of emedastine difumarate found in humans [].
  • Relevance: This metabolite, along with 6-hydroxy-5'-oxoemedastine, highlights the multiple metabolic pathways of emedastine difumarate in the body [].

6-Hydroxy-5'-oxoemedastine

  • Compound Description: 6-Hydroxy-5'-oxoemedastine is a minor metabolite of emedastine difumarate identified in humans [].
  • Relevance: Similar to 5-hydroxy-5'-oxoemedastine, it demonstrates the complexity of the metabolic processes emedastine difumarate undergoes [].

Azelastine Hydrochloride

  • Compound Description: Azelastine hydrochloride is another second-generation antihistamine used to treat allergic rhinitis and conjunctivitis [, , ].
  • Relevance: Azelastine hydrochloride is often compared to emedastine difumarate in terms of efficacy, safety, and pharmacokinetic properties in scientific studies [, , ]. Both drugs belong to the same therapeutic class and share a similar mechanism of action but have different chemical structures.

Cetirizine

  • Compound Description: Cetirizine is a second-generation antihistamine used to relieve allergy symptoms [].
  • Relevance: Cetirizine is another comparator drug used in clinical trials to assess the efficacy and safety profile of emedastine difumarate in treating allergic rhinitis [].

Clemastine Fumarate

  • Compound Description: Clemastine fumarate is a first-generation antihistamine [].
  • Relevance: Clemastine fumarate serves as a positive control in clinical trials evaluating the effectiveness of emedastine difumarate in managing allergic rhinitis []. The comparison helps determine if emedastine difumarate offers any advantages over existing antihistamines.

Cromoglicate Sodium

  • Compound Description: Cromoglicate sodium is a mast cell stabilizer used to prevent allergy symptoms [].
  • Relevance: Cromoglicate sodium represents a different class of allergy medications compared to emedastine difumarate, which is a histamine H1 receptor antagonist []. While both drugs target allergic reactions, they do so through different mechanisms.

Ketotifen

  • Compound Description: Ketotifen is a second-generation antihistamine with mast cell stabilizing properties [].
  • Relevance: Ketotifen is investigated alongside emedastine difumarate to compare their inhibitory effects on eosinophil chemotaxis, a crucial process in allergic inflammation [].

Levocabastine Hydrochloride

  • Compound Description: Levocabastine hydrochloride is a second-generation antihistamine primarily used for allergic conjunctivitis [, ].
  • Relevance: Levocabastine hydrochloride is directly compared to emedastine difumarate in clinical trials to assess their relative efficacy in relieving allergic conjunctivitis symptoms, particularly focusing on reducing chemosis and eyelid swelling [, ].

Loratadine

  • Compound Description: Loratadine is a second-generation antihistamine commonly used to treat allergies [].
  • Relevance: Loratadine serves as a reference drug in clinical trials evaluating the efficacy and safety of emedastine difumarate in treating chronic idiopathic urticaria [].

Loteprednol Etabonate

  • Compound Description: Loteprednol etabonate is a corticosteroid used to treat eye inflammation [].
  • Relevance: Loteprednol etabonate is another class of drugs used to treat allergic conjunctivitis [], often compared to antihistamines like emedastine difumarate.

Naphazoline Hydrochloride

  • Compound Description: Naphazoline hydrochloride is a sympathomimetic vasoconstrictor used as a decongestant, particularly for eye redness [].
  • Relevance: Naphazoline hydrochloride was utilized as an internal standard in analytical methods for determining the concentration of emedastine difumarate in human plasma []. Internal standards are crucial in analytical chemistry for accurate and precise quantification of target compounds in biological samples.

Olopatadine Hydrochloride

  • Compound Description: Olopatadine hydrochloride is a second-generation antihistamine and mast cell stabilizer [, , ].
  • Relevance: Olopatadine hydrochloride is often compared with emedastine difumarate in clinical trials for efficacy in treating allergic conjunctivitis [, , ]. Both medications share similar therapeutic targets but differ in their chemical structures and pharmacological profiles.

Pemirolast Potassium

  • Compound Description: Pemirolast potassium is a mast cell stabilizer used for allergic conjunctivitis [].
  • Relevance: Pemirolast potassium provides another point of comparison for understanding the efficacy and safety of different allergy medications, including emedastine difumarate [].

Pranoprofen

  • Compound Description: Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) [, , ].
  • Relevance: Pranoprofen, often formulated as eye drops, is investigated alongside emedastine difumarate in managing allergic conjunctivitis [, , ]. These studies aim to understand the potential synergistic effects and clinical benefits of combining different drug classes for improved therapeutic outcomes.

Terfenadine

  • Compound Description: Terfenadine is a first-generation antihistamine [].
  • Relevance: Terfenadine is used as a comparator to emedastine difumarate in clinical trials assessing the effectiveness and safety of both drugs in treating seasonal allergic rhinitis [].

Tranilast

  • Compound Description: Tranilast is an anti-allergic agent that inhibits chemical mediator release [].
  • Relevance: Tranilast's effect on eosinophil chemotaxis is studied in comparison to emedastine difumarate, providing insights into the potential mechanisms of action and efficacy of different anti-allergic agents [].

Properties

CAS Number

87233-62-3

Product Name

Emedastine difumarate

IUPAC Name

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole

Molecular Formula

C25H34N4O9

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C17H26N4O.2C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;2*5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

FWLKKPKZQYVAFR-LVEZLNDCSA-N

SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate
Emadine
emedastine
emedastine difumarate
KB 2413
KB-2413
KG 2413
KG-2413

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCOCCN1C(=NC2=CC=CC=C12)N3CCN(CCC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.